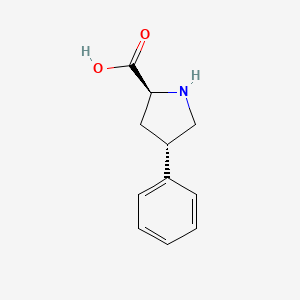

trans-4-Phenyl-L-proline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHOFXBPLJDHOR-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510299 | |

| Record name | (4S)-4-Phenyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96314-26-0 | |

| Record name | (4S)-4-Phenyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96314-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Phenyl-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096314260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S)-4-Phenyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-phenyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of trans-4-Phenyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of trans-4-Phenyl-L-proline, a conformationally constrained synthetic amino acid that has garnered significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. By elucidating its structural, physical, and reactive characteristics, this document aims to equip researchers with the foundational knowledge required for its effective application in novel research and development endeavors.

Introduction: The Significance of Constrained Proline Analogs

Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imparts significant conformational rigidity to peptides and proteins.[1][2] This inherent structural constraint is a key determinant of protein folding, stability, and molecular recognition events. The synthesis of proline analogs with substituents on the pyrrolidine ring, such as this compound, offers a powerful strategy to further modulate these properties. The introduction of a bulky phenyl group at the C4 position in the trans configuration significantly influences the ring pucker and the cis-trans isomerization of the preceding peptide bond, making it a valuable tool for peptidomimetic design and as a chiral catalyst.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is crucial for its handling, formulation, and application.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₂ | [3] |

| Molecular Weight | 191.23 g/mol | [3] |

| Melting Point | >300 °C (decomposes) | [3] |

| Boiling Point | 372.8±42.0 °C (Predicted) | [3] |

| Density | 1.186 g/cm³ (Predicted) | [3] |

| pKa | 2.25±0.40 (Predicted, acidic) | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic and Structural Characterization

Detailed spectroscopic and structural data are essential for the unambiguous identification and conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a dedicated high-resolution spectrum for this compound is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of L-proline and related substituted prolines.[5][6][7][8]

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

-

Proline Ring Protons: A series of multiplets in the upfield region (1.5-4.5 ppm) corresponding to the protons on the pyrrolidine ring (α-CH, β-CH₂, γ-CH, δ-CH₂). The specific chemical shifts and coupling constants will be highly dependent on the ring pucker and the cis/trans conformation of the N-acyl group, if present.

-

Amine and Carboxylic Acid Protons: The chemical shifts of the N-H and O-H protons will be highly dependent on the solvent and pH. In D₂O, these signals will exchange and may not be observed.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region, typically around 170-180 ppm.

-

Aromatic Carbons: Signals in the range of 125-145 ppm.

-

Proline Ring Carbons: Signals corresponding to the Cα, Cβ, Cγ, and Cδ of the pyrrolidine ring, typically found between 25 and 65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.[9][10][11]

Expected IR Absorption Bands:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (secondary amine): A peak around 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1700-1730 cm⁻¹.

-

C-N stretch: A band in the region of 1000-1250 cm⁻¹.

-

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The expected molecular ion peak [M+H]⁺ would be at m/z 192.2. Fragmentation would likely involve the loss of the carboxylic acid group and cleavage of the pyrrolidine ring.

Crystal Structure

While the single-crystal X-ray diffraction data for this compound is not publicly available, studies on L-proline provide a foundational understanding of its solid-state conformation.[12] L-proline crystallizes in its zwitterionic form with a slightly bent envelope conformation of the pyrrolidine ring. The introduction of the bulky phenyl group at the 4-position is expected to significantly influence the crystal packing and the preferred ring pucker. Obtaining single-crystal X-ray data for this compound would be invaluable for definitively determining its three-dimensional structure and intermolecular interactions.

Synthesis and Purification

The synthesis of this compound with high stereospecificity is a key challenge. Several methods have been reported, often starting from commercially available proline derivatives.

Stereospecific Synthesis from a Proline Derivative

A common approach involves the reaction of a proline derivative with a suitable leaving group at the 4-position with an aromatic nucleophile in the presence of a Lewis acid.[13] This process aims to achieve a high trans:cis ratio, often greater than 90:10.[13]

Illustrative Synthetic Workflow:

Caption: Stereospecific synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

The following is a representative protocol based on literature procedures.[14]

Step 1: Formation of the Phenyl-Substituted Intermediate

-

Suspend copper(I) bromide in dry ether and cool to -20°C to -15°C.

-

Add phenyllithium dropwise while maintaining the temperature.

-

Add a solution of a suitable tosylated proline derivative in dry THF at -15°C.

-

Allow the reaction to proceed for several hours, gradually warming to room temperature.

-

Quench the reaction with a saturated ammonium chloride solution.

-

Adjust the pH to ~12 with 10% NaOH and extract with ether.

-

Acidify the aqueous phase to pH ~1-2 with 10% KHSO₄ and extract with ethyl acetate.

-

Dry the combined organic phases over anhydrous magnesium sulfate and evaporate the solvent to yield the crude N-protected this compound.

Step 2: Deprotection

-

Dissolve the crude product in a suitable solvent (e.g., chloroform).

-

Add trifluoroacetic acid and stir at room temperature.

-

Evaporate the solvent and co-evaporate with toluene to remove residual acid.

-

The final product can be further purified by recrystallization.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its constituent functional groups: the secondary amine, the carboxylic acid, and the aromatic phenyl ring. It is a chemically stable compound under standard ambient conditions.[15]

Key Reactions:

-

Peptide Bond Formation: The secondary amine and carboxylic acid readily participate in peptide bond formation, allowing for its incorporation into peptide chains.

-

N- and O-alkylation/acylation: The amine and carboxylic acid groups can be modified using standard protection and derivatization chemistries.

-

Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution, although the reaction conditions need to be carefully controlled to avoid side reactions with the amino acid moiety.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.

Organocatalysis

Proline and its derivatives are well-established organocatalysts for a variety of asymmetric transformations, most notably aldol and Mannich reactions.[16][17][18][19][20][21] The catalytic cycle typically involves the formation of a nucleophilic enamine intermediate from the reaction of the proline catalyst with a carbonyl compound. The stereochemistry of the product is controlled by the chiral environment of the proline catalyst in the transition state. The phenyl group in this compound can influence the steric and electronic properties of the catalyst, potentially leading to enhanced stereoselectivity.

Mechanism of Proline-Catalyzed Aldol Reaction:

Caption: Catalytic cycle of a proline-catalyzed aldol reaction.

Drug Discovery and Peptide Science

The incorporation of this compound into peptides can induce specific secondary structures, such as β-turns, and enhance metabolic stability by protecting against enzymatic degradation.[1][2] The phenyl group can also participate in beneficial hydrophobic or π-stacking interactions with biological targets. These properties make it an attractive building block for the design of peptidomimetics with improved pharmacological profiles. For instance, proline-containing peptides have been investigated as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4).[22]

Safety and Handling

Based on the available safety data for L-proline, this compound is not expected to be a hazardous substance when handled appropriately.[15][23] However, as with any chemical, it is recommended to use standard laboratory safety precautions, including wearing personal protective equipment and working in a well-ventilated area. The toxicological properties have not been thoroughly investigated, and it should be handled with care.[15]

Conclusion

This compound is a versatile and valuable synthetic amino acid with a unique combination of conformational rigidity and aromatic functionality. Its well-defined stereochemistry and predictable influence on peptide structure make it a powerful tool for researchers in medicinal chemistry and materials science. Furthermore, its potential as a chiral organocatalyst continues to be an area of active investigation. This guide has provided a comprehensive overview of its chemical properties, laying the groundwork for its informed and effective application in advancing scientific discovery.

References

- Sigma-Aldrich. (2025, May 7).

-

PrepChem.com. (n.d.). Synthesis of E. (trans)-4-Phenyl-L-proline. Retrieved from [Link]

- U.S. Patent No. 4,912,231. (1990). Process for preparing (trans)-4-phenyl-L-proline derivatives.

- Fisher Scientific. (n.d.).

- List, B., Lerner, R. A., & Barbas, C. F. (2004). New mechanistic studies on the proline-catalyzed aldol reaction.

- CPAChem. (2024, January 12).

- Wikipedia. (n.d.).

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000725).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162).

- Chandrasekhar, S., & K, S. (2014). PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. HARVEST (uSask).

- Tantry, S. J., & Kumar, P. (2013). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 10(5), 859-867.

- ResearchGate. (n.d.). FTIR spectra - L-proline, (b) trans-4-hydroxy.

- Mase, N. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Chemistry | Illinois.

- Al-Zaydi, K. M. (2014). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 19(6), 8339–8353.

- ResearchGate. (n.d.).

- Deslauriers, R., McGregor, W. H., Sarantakis, D., & Smith, I. C. (1974). 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor. Proceedings of the National Academy of Sciences, 71(12), 4768-4771.

- Vanhoof, G., Goossens, F., De Meester, I., Hendriks, D., & Scharpé, S. (1995). Proline motifs in peptides and their biological processing. The FASEB journal, 9(9), 736-744.

- Lange, M., & Giernoth, R. (2018). Redetermination of the solvent-free crystal structure of l-proline.

- Mary, Y. S., & Philip, D. (2008). FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE.

- Tamaki, M., Han, G., & Hruby, V. J. (2001). Synthesis of 4-cis-Phenyl-l-proline via Hydrogenolysis. The Journal of Organic Chemistry, 66(10), 3593–3596.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162).

- Organic Chemistry D

- Sciencemadness. (2012, December 18). Synthesis of 4-phenyl-L-proline.

- MDPI. (2024).

- Li, Y., Liu, Z., & Liu, J. (2023). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International Journal of Molecular Sciences, 24(13), 10834.

- Miller, S. J. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 136(4), 1430–1440.

- Biological Magnetic Resonance Bank. (n.d.). bmse000047 L-Proline.

- Santa Cruz Biotechnology. (n.d.). This compound hydrochloride | CAS 90657-53-7.

- ResearchGate. (n.d.). FT-IR spectra of (a) L-proline, (b) Fe 3 O 4 @L-proline, and (c) Fe 3 O....

- ResearchGate. (2022, January). trans-4-Fluoro-l-proline: A Sensitive 19 F NMR Probe for the Rapid Simultaneous Enantiomeric Analysis of Multicomponent Amines.

- Rapid and Nondestructive Detection of Proline in Serum Using Near-Infrared Spectroscopy and Partial Least Squares. (2022). Journal of Spectroscopy, 2022, 1-8.

- ResearchGate. (n.d.).

- Conte, R., & Ceotto, M. (2021). The complex vibrational spectrum of proline explained through the adiabatically switched semiclassical initial value representation. The Journal of Chemical Physics, 155(15), 154302.

- Mosyak, L., et al. (2008). Crystallization and X-ray analysis of human cytoplasmic phenylalanyl-tRNA synthetase.

- Sigma-Aldrich. (n.d.). N-Boc-trans-4-hydroxy-L-proline methyl ester 97 74844-91-0.

- Beiler, A. M., et al. (2018). Single-crystal x-ray diffraction structures of covalent organic frameworks. Science, 361(6397), 48-52.

- Bächinger, H. P., et al. (1989). Thermal stability and folding of type IV procollagen and effect of peptidyl-prolyl cis-trans-isomerase on the folding of the triple helix. Journal of Biological Chemistry, 264(15), 8541-8545.

- Joseph, J., & Ittyachen, M. A. (2015). Growth and Characterization of L-Proline Doped Adp Crystals for Optoelectronic Applications. Material Science Research India, 12(1), 27-31.

- Isab, A. A., & Al-Arfaj, A. R. (2020). An integrative characterization of proline cis and trans conformers in a disordered peptide. Scientific reports, 10(1), 1-11.

- ResearchGate. (n.d.). Single crystal x-ray diffraction (collected on the ALS 4.2.2 beamline)....

Sources

- 1. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 96314-26-0 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. bmse000047 L-Proline at BMRB [bmrb.io]

- 9. sid.ir [sid.ir]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US4912231A - Process for preparing (trans)-4-phenyl-L-proline derivatives - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 18. harvest.usask.ca [harvest.usask.ca]

- 19. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemistry.illinois.edu [chemistry.illinois.edu]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of trans-4-Phenyl-L-proline from Hydroxyproline

Abstract

This technical guide provides a comprehensive overview of a robust synthetic strategy for the preparation of trans-4-Phenyl-L-proline, a valuable chiral building block in medicinal chemistry and drug development, starting from the readily available and inexpensive amino acid, trans-4-hydroxy-L-proline. The core of this strategy revolves around the stereospecific inversion of the hydroxyl group at the C4 position, followed by the introduction of the phenyl moiety via a palladium-catalyzed cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the chosen methodologies. We will also explore an alternative "Carbonyl-First" approach and discuss its potential advantages and challenges.

Introduction: The Significance of this compound

Substituted prolines are of immense interest in the pharmaceutical industry due to their ability to introduce conformational constraints into peptides and peptidomimetics, thereby enhancing their biological activity and metabolic stability. Among these, this compound serves as a crucial chiral scaffold in the synthesis of a variety of therapeutic agents, including enzyme inhibitors and receptor antagonists. Its rigidified structure, conferred by the bulky phenyl group, allows for precise control over the three-dimensional orientation of pharmacophoric elements, leading to improved binding affinity and selectivity. The stereochemistry at the C4 position is critical for its biological function, with the trans isomer often exhibiting the desired pharmacological profile.

The synthesis of this valuable molecule from an abundant and enantiomerically pure starting material like hydroxyproline is a key objective for process chemists and medicinal chemists alike. This guide will delineate a field-proven pathway to achieve this transformation efficiently and with high stereochemical fidelity.

Strategic Overview: A Tale of Two Pathways

The synthesis of this compound from trans-4-hydroxy-L-proline necessitates the inversion of stereochemistry at the C4 position and the formation of a new carbon-carbon bond. Two primary strategies can be envisioned to achieve this:

-

Strategy A: The "Inversion and Displacement/Coupling" Approach: This is the primary focus of this guide. It involves the initial inversion of the C4 hydroxyl group of a suitably protected hydroxyproline derivative to the cis configuration. This is followed by the conversion of the newly oriented hydroxyl group into a suitable leaving group or a precursor for a cross-coupling reaction to introduce the phenyl ring. This approach offers excellent control over stereochemistry.

-

Strategy B: The "Carbonyl-First" Approach: This alternative strategy involves the oxidation of the C4 hydroxyl group to a ketone. The resulting 4-oxoproline derivative can then be subjected to a Grignard reaction with a phenylmagnesium halide. The final step would be the stereoselective reduction of the resultant tertiary alcohol to afford the desired this compound. While potentially shorter, this route's success hinges on the challenging stereocontrol of the reduction step.

Below is a Graphviz diagram illustrating the overarching strategic considerations.

Caption: Synthetic workflow for the "Inversion and Displacement/Coupling" approach.

Step 1: Protection of Hydroxyproline

The initial step involves the protection of both the amine and carboxylic acid functionalities of trans-4-hydroxy-L-proline to prevent unwanted side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a suitable protecting group for the amine, and the carboxyl group is typically converted to a methyl ester.

Experimental Protocol:

-

Esterification: Suspend trans-4-hydroxy-L-proline in methanol. Cool the suspension to 0 °C and slowly add thionyl chloride. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

-

Boc Protection: Dissolve the methyl ester hydrochloride in a suitable solvent such as dichloromethane. Add a base, for example, triethylamine, followed by di-tert-butyl dicarbonate (Boc)₂O. Stir the reaction at room temperature until completion. After an aqueous workup, the desired N-Boc-trans-4-hydroxy-L-proline methyl ester can be isolated.

Step 2: Stereochemical Inversion via the Mitsunobu Reaction

The cornerstone of this synthetic strategy is the inversion of the stereocenter at the C4 position. The Mitsunobu reaction is a powerful and reliable method for achieving this transformation with a high degree of stereospecificity. [1]The reaction proceeds with a clean SN2-type inversion of configuration at the secondary alcohol.

Causality Behind Experimental Choices:

-

Reagents: The classic Mitsunobu conditions involve triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [1]* Nucleophile: A carboxylic acid, such as benzoic acid or p-nitrobenzoic acid, is commonly used as the nucleophile. The resulting ester can then be hydrolyzed to yield the inverted alcohol.

Experimental Protocol:

-

Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester, triphenylphosphine, and benzoic acid in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add DIAD dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent in vacuo and purify the crude product by column chromatography to isolate the N-Boc-cis-4-benzoyloxy-L-proline methyl ester.

-

Hydrolyze the benzoyl ester using a base such as sodium methoxide in methanol to afford N-Boc-cis-4-hydroxy-L-proline methyl ester.

Step 3: Activation of the Hydroxyl Group for Cross-Coupling

With the hydroxyl group in the desired cis configuration, the next step is to convert it into a suitable leaving group for a subsequent palladium-catalyzed cross-coupling reaction. Transformation into an iodide is an effective strategy.

Experimental Protocol:

-

Dissolve N-Boc-cis-4-hydroxy-L-proline methyl ester, triphenylphosphine, and imidazole in a mixture of toluene and acetonitrile.

-

Add iodine portion-wise at room temperature and stir until the reaction is complete.

-

After an aqueous workup and purification by column chromatography, N-Boc-cis-4-iodo-L-proline methyl ester is obtained.

Step 4: Introduction of the Phenyl Group via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. [2][3][4]It involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor and a phosphine ligand, is typically employed.

-

Base: A base, such as potassium carbonate or cesium carbonate, is required to facilitate the transmetalation step.

-

Solvent: A mixture of an organic solvent (e.g., toluene or dioxane) and water is commonly used.

Experimental Protocol:

-

To a solution of N-Boc-cis-4-iodo-L-proline methyl ester and phenylboronic acid in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

-

After cooling, perform an aqueous workup and purify the residue by column chromatography to yield N-Boc-trans-4-phenyl-L-proline methyl ester. The reaction proceeds with inversion of stereochemistry at the C4 position.

Step 5: Deprotection

The final step is the removal of the Boc and methyl ester protecting groups to yield the target molecule, this compound.

Experimental Protocol:

-

Ester Hydrolysis: Treat the N-Boc-trans-4-phenyl-L-proline methyl ester with a base such as lithium hydroxide in a mixture of THF and water to hydrolyze the methyl ester.

-

Boc Deprotection: Acidify the reaction mixture with an acid like hydrochloric acid, which will also cleave the Boc protecting group.

-

After purification, for instance by ion-exchange chromatography, this compound can be isolated as the hydrochloride salt.

The "Carbonyl-First" Approach: An Alternative Pathway

This alternative route commences with the oxidation of the hydroxyl group to a ketone, followed by the addition of a phenyl group and subsequent reduction.

Caption: Synthetic workflow for the "Carbonyl-First" approach.

Step 1: Oxidation to 4-Oxoproline

The synthesis begins with the oxidation of the secondary alcohol of N-Boc-trans-4-hydroxy-L-proline methyl ester to the corresponding ketone.

Experimental Protocol:

-

Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in a suitable solvent like dichloromethane.

-

Add an oxidizing agent such as Dess-Martin periodinane or perform a Swern oxidation.

-

Stir the reaction at room temperature until completion.

-

After workup and purification, N-Boc-4-oxo-L-proline methyl ester can be isolated. [5]

Step 2: Grignard Addition of a Phenyl Group

The introduction of the phenyl group is achieved via a Grignard reaction with phenylmagnesium bromide.

Experimental Protocol:

-

Dissolve N-Boc-4-oxo-L-proline methyl ester in an anhydrous ether solvent like THF.

-

Cool the solution to a low temperature (e.g., -78 °C) and add a solution of phenylmagnesium bromide in THF dropwise.

-

Allow the reaction to proceed to completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

After extraction and purification, the desired N-Boc-4-hydroxy-4-phenyl-L-proline methyl ester is obtained as a mixture of diastereomers.

Step 3: Dehydration and Stereoselective Reduction

The final and most challenging step in this sequence is the removal of the tertiary hydroxyl group and the stereoselective reduction of the resulting alkene to afford the trans product.

Experimental Protocol (Hypothetical - requires optimization):

-

Dehydration: Treat the tertiary alcohol with a dehydrating agent such as Martin's sulfurane or under acidic conditions to form the corresponding Δ³-proline derivative.

-

Stereoselective Reduction: The crucial step is the diastereoselective hydrogenation of the double bond. The choice of catalyst (e.g., palladium on carbon, rhodium catalysts with chiral ligands) and reaction conditions will be critical to favor the formation of the trans isomer. This step would likely require significant optimization to achieve high diastereoselectivity.

Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| Strategy A | ||||

| Protection | trans-4-Hydroxy-L-proline | (Boc)₂O, SOCl₂, MeOH | N-Boc-trans-4-hydroxy-L-proline methyl ester | High |

| Mitsunobu Inversion & Hydrolysis | N-Boc-trans-4-hydroxy-L-proline methyl ester | PPh₃, DIAD, Benzoic acid, NaOMe | N-Boc-cis-4-hydroxy-L-proline methyl ester | Good to High |

| Iodination | N-Boc-cis-4-hydroxy-L-proline methyl ester | PPh₃, Imidazole, I₂ | N-Boc-cis-4-iodo-L-proline methyl ester | Good |

| Suzuki Coupling | N-Boc-cis-4-iodo-L-proline methyl ester | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | N-Boc-trans-4-phenyl-L-proline methyl ester | Moderate |

| Deprotection | N-Boc-trans-4-phenyl-L-proline methyl ester | LiOH, HCl | This compound | High |

| Strategy B | ||||

| Oxidation | N-Boc-trans-4-hydroxy-L-proline methyl ester | Dess-Martin periodinane | N-Boc-4-oxo-L-proline methyl ester | High |

| Grignard Addition | N-Boc-4-oxo-L-proline methyl ester | Phenylmagnesium bromide | N-Boc-4-hydroxy-4-phenyl-L-proline methyl ester | Moderate |

| Dehydration & Reduction | N-Boc-4-hydroxy-4-phenyl-L-proline methyl ester | Dehydrating agent, H₂, Catalyst | This compound | Variable |

Conclusion

This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound from trans-4-hydroxy-L-proline, primarily focusing on the "Inversion and Displacement/Coupling" strategy. This approach offers excellent control over the critical stereochemistry at the C4 position. The alternative "Carbonyl-First" route presents a potentially shorter synthesis but requires careful optimization of the final stereoselective reduction step. The choice of strategy will depend on the specific requirements of the researcher, including scale, available resources, and desired stereochemical purity. The protocols and insights provided herein are intended to serve as a valuable resource for scientists engaged in the synthesis of complex chiral molecules for drug discovery and development.

References

-

Colombo, M., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Microbial Cell Factories, 20(1), 86. [Link]

- Hughes, D. L. (2014). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

-

Krow, G. R., et al. (2001). Synthesis of 4-cis-Phenyl-l-proline via Hydrogenolysis. The Journal of Organic Chemistry, 66(10), 3593–3596. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Smith, J. A., Savage, G. P., & Hutt, O. E. (2011). Studies on the Synthesis of cis-4-Hydroxy-L-proline. Australian Journal of Chemistry, 64(11), 1497-1503. [Link]

-

Zondlo, N. J., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4869–4882. [Link]

-

Wikipedia. Heck reaction. [Link]

-

Wikipedia. Mitsunobu reaction. [Link]

-

Zondlo, N. J., et al. (2016). 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions. Organic & Biomolecular Chemistry, 14(3), 942-953. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: A Review. Chemical Reviews, 109(6), 2551–2651. [Link]

-

Colas, K., dos Santos, A. C. V. D., & Mendoza, A. (2019). i-Pr2NMgCl·LiCl Enables the Synthesis of Ketones by Direct Addition of Grignard Reagents to Carboxylate Anions. Organic Letters, 21(19), 7851–7856. [Link]

-

Mandal, G., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2025(2), M2003. [Link]

- Google Patents.

- Google Patents. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

-

NROChemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

-

PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

-

ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]

-

National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]

-

ResearchGate. Heck coupling reactions of benzene halide with olefin. [Link]

-

The University of Liverpool Repository. Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]

-

National Institutes of Health. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]

-

Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

-

ResearchGate. Pd‐catalyzed Heck/C−H functionalization reaction of alkenyl cyclolactams. [Link]

-

PubMed. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. [Link]

-

ResearchGate. Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. [Link]

-

ResearchGate. Attempted Phenylation of Several Organic Solvents by Phenylmagnesium Bromide in the Presence of Cuprous Salts1. [Link]

-

PubMed. 4-Trifluoromethoxy proline: synthesis of stereoisomers and lipophilicity study. [Link]

-

ResearchGate. 4- Trifluoromethoxy Proline: Synthesis of Stereoisomers and Lipophilicity Study. [Link]

-

ResearchGate. Stereoselective Synthesis of the 4Hydroxy2-phenylproline Framework. [Link]

-

National Institutes of Health. SYNTHESIS OF HYDROXYPROLINE IN VITRO BY THE HYDROXYLATION OF PROLINE IN A PRECURSOR OF COLLAGEN. [Link]

-

Scite.ai. Synthesis of Peptides and Derivatives of 3‐ and 4‐ Hydroxyproline. [Link]

-

ResearchGate. Structures of the hydroxyproline isomers. a trans-4-hydroxy-l-proline.... [Link]

-

PubMed Central. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli. [Link]

-

MDPI. Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. [Link]

-

ACS Publications. Conversion of L-pyroglutamic acid to 4-alkyl-substituted L-prolines. The synthesis of trans-4-cyclohexyl-L-proline. [Link]

-

RSC Publishing. A short stereoselective synthesis of cis- and trans-4-hydroxyl-L-proline. [Link]

-

National Institutes of Health. Stereoselective Synthesis of Quaternary Proline Analogues. [Link]

-

Organic Chemistry Portal. Proline Derivatives in Organic Synthesis. [Link]

-

Kyowa Hakko Bio. Kyowa Hakko Bio announces the commencement of commercial production of cis-4-Hydroxy-L-proline. [Link]

-

PubMed. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. [Link]

-

ElectronicsAndBooks. Shape of 4(S)- and 4(R)-Hydroxyproline in Gas Phase. [Link]

-

CORE. Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography. [Link]

-

ACS Publications. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]

-

SciSpace. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase f. [Link]

-

PlumX. Asymmetric synthesis of 3S, 4R-dihydroxypyrrolidines by regio- and stereoselective hydroxylation of 4-oxoproline enolate. [Link]

-

ResearchGate. Synthesis of 4-(Arylmethyl)proline Derivatives. [Link]

-

Reddit. Struggling with Suzuki Reaction. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Trifluoromethoxy proline: synthesis of stereoisomers and lipophilicity study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Organocatalytic Mechanism of trans-4-Phenyl-L-proline

This guide provides an in-depth exploration of trans-4-phenyl-L-proline as an organocatalyst. Designed for researchers, chemists, and drug development professionals, it moves beyond simple reaction schemes to dissect the underlying mechanistic principles that govern its catalytic activity and stereochemical control. We will examine the core catalytic cycles, elucidate the pivotal role of the trans-phenyl substituent in defining stereoselectivity, and provide a practical framework for its application in asymmetric synthesis.

Introduction: The Advantage of Conformational Rigidity

Organocatalysis has revolutionized asymmetric synthesis by offering a metal-free, often more sustainable alternative for constructing chiral molecules. Within this field, L-proline and its derivatives have become cornerstone catalysts, prized for their efficiency, availability, and ability to mimic enzymatic reaction pathways.[1] These catalysts operate primarily through two key mechanisms: enamine and iminium ion catalysis.[1]

While L-proline itself is highly effective, the strategic substitution on its pyrrolidine ring offers a powerful method for fine-tuning reactivity and enhancing stereoselectivity. The introduction of a bulky substituent at the 4-position, such as the phenyl group in this compound, serves a critical function: it "locks" the five-membered ring into a preferred conformation. This conformational rigidity minimizes competing transition states, creating a more ordered and predictable chiral environment that is essential for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions.

Section 1: The Core Catalytic Machinery

This compound utilizes the same fundamental catalytic cycles as its parent amino acid. The secondary amine is responsible for forming the key covalent intermediates, while the carboxylic acid group often acts as a co-catalyst (a Brønsted acid/base) to activate reactants and facilitate proton transfer within the transition state.

1.1 Enamine Catalysis

Enamine catalysis is employed to activate carbonyl compounds (ketones and aldehydes) at their α-position, transforming them into potent nucleophiles.

The Cycle:

-

Enamine Formation: The secondary amine of the proline catalyst condenses with a donor carbonyl compound (e.g., a ketone) to form a nucleophilic enamine intermediate.

-

Nucleophilic Attack: The enamine attacks an electrophile (e.g., an aldehyde in an aldol reaction). The stereochemistry of this attack is directed by the catalyst's chiral scaffold.

-

Hydrolysis & Regeneration: The resulting iminium ion is hydrolyzed, releasing the product and regenerating the chiral catalyst to complete the cycle.

1.2 Iminium Ion Catalysis

Conversely, iminium ion catalysis activates α,β-unsaturated carbonyls, transforming them into better electrophiles by lowering their LUMO (Lowest Unoccupied Molecular Orbital) energy.

The Cycle:

-

Iminium Formation: The catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a positively charged iminium ion.

-

Electrophilic Activation: This iminium ion is a significantly more potent electrophile than the starting carbonyl.

-

Nucleophilic Attack: A nucleophile attacks the β-position of the activated system. The catalyst's structure shields one face of the molecule, dictating the stereochemistry of the addition.

-

Hydrolysis & Regeneration: Hydrolysis of the resulting enamine liberates the product and regenerates the catalyst.

Section 2: The Stereochemical Heart of the Matter: Role of the trans-Phenyl Group

The high stereoselectivity observed in reactions catalyzed by proline derivatives stems from the formation of highly organized, rigid transition states.[1] The key to the enhanced performance of this compound lies in how the phenyl group amplifies this rigidity and creates a profound steric bias.

The pyrrolidine ring of proline is not planar; it adopts "envelope" or "puckered" conformations. A bulky trans-substituent strongly favors a Cγ-exo pucker .[2] In this conformation, the phenyl group is positioned pseudo-axially on the face of the ring opposite to the carboxylic acid group.

Causality of Stereocontrol:

-

Steric Shielding: When the enamine intermediate is formed, this pseudo-axial phenyl group acts as a large steric shield. It effectively blocks one of the two faces of the enamine's double bond.

-

Directed Attack: Consequently, an incoming electrophile (like an aldehyde) is forced to approach from the less hindered face—the face anti to the phenyl group.

-

Hydrogen Bonding: Simultaneously, the catalyst's carboxylic acid group forms a hydrogen bond with the electrophile, locking it into a specific orientation relative to the enamine. This interaction is analogous to the Zimmerman-Traxler model, creating a chair-like, six-membered transition state.

This combination of steric blockade from the phenyl group and orienting hydrogen bonding from the carboxylate results in a single, highly favored transition state, leading to the formation of one enantiomer in high excess.

Section 3: Application in Asymmetric Synthesis: A Representative Protocol and Analysis

To illustrate the practical application of these principles, we will consider the classic organocatalytic asymmetric aldol reaction between a ketone and an aldehyde. While specific performance data for this compound is distributed across various studies, we can use the well-established protocol for L-proline as a self-validating system and then provide expert analysis on the expected impact of the phenyl substituent. A study by Bellis and Kokotos confirmed that various 4-substituted prolines are effective catalysts in this transformation.[1]

3.1 Representative Reaction: Aldol Addition of Cyclohexanone to p-Nitrobenzaldehyde

This reaction is a benchmark for testing the efficacy of new proline-based organocatalysts.

3.2 Detailed Experimental Protocol (Representative)

This protocol is adapted from standard procedures for L-proline catalysis and serves as a validated starting point for optimization with substituted derivatives.

-

Reagent Preparation: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add p-nitrobenzaldehyde (1.0 mmol, 151.1 mg).

-

Catalyst & Solvent Addition: Add the organocatalyst, L-proline (0.2 mmol, 23.0 mg, 20 mol%). Add the solvent, anhydrous DMSO (2.0 mL).

-

Nucleophile Addition: Add cyclohexanone (4.0 mmol, 0.41 mL), which serves as both the nucleophilic donor and a co-solvent.

-

Reaction Execution: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the aldol product.

-

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio (d.r.) from the ¹H NMR spectrum. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

3.3 Performance Data & Mechanistic Implications

The following table summarizes typical results for the L-proline catalyzed reaction, which provides a baseline for comparison.

| Catalyst | Donor | Acceptor | Yield (%) | d.r. (anti/syn) | e.e. (%) (anti) |

| L-Proline | Cyclohexanone | p-Nitrobenzaldehyde | ~95 | >20:1 | >99 |

(Data are representative of typical outcomes for the L-proline catalyzed reaction under optimized conditions).

Scientist's Insight & Analysis:

When substituting L-proline with trans-4-phenyl-L-proline , the fundamental protocol remains the same, but the mechanistic implications point toward enhanced performance, particularly under non-optimized conditions.

-

Expected Outcome: The presence of the bulky phenyl group is expected to further rigidify the transition state. This increased steric hindrance provides more definitive facial shielding of the enamine intermediate compared to the less-substituted pyrrolidine ring of L-proline.

-

Causality: While L-proline itself provides excellent selectivity in this specific reaction, the trans-phenyl derivative would likely maintain or even slightly improve the enantioselectivity. Its true advantage would become more apparent with more challenging substrates where the intrinsic facial bias is lower. The phenyl group makes the catalyst's stereodirecting ability more robust and less sensitive to substrate variation. For instance, in reactions that are sluggish or require elevated temperatures, the locked conformation enforced by the phenyl group helps prevent erosion of stereoselectivity that might occur via alternative, higher-energy transition states.

Conclusion

This compound stands as an elegant example of rational catalyst design in organocatalysis. By building upon the foundational enamine and iminium ion mechanisms of L-proline, the introduction of a strategically placed phenyl group provides a powerful tool for enhancing stereochemical control. Its primary role is to induce conformational rigidity in the pyrrolidine ring, leading to a Cγ-exo pucker that creates a well-defined and sterically hindered chiral environment. This enhanced steric shielding directs the approach of incoming reactants, leading to highly organized transition states and, consequently, high levels of asymmetric induction. This guide provides the mechanistic framework for understanding and applying this sophisticated catalyst in the development of complex chiral molecules.

References

-

Bellis, E., & Kokotos, G. (2005). 4-Substituted Prolines as Organocatalysts for Aldol Reactions. ChemInform, 36(51). Available at: [Link]

-

Takamura, H., Tanaka, M., Ando, J., & Ishizawa, K. (2019). Concise Synthesis of Anticancer Active trans-4-(4-Octylphenyl)prolinol. HETEROCYCLES, 98(1), 85. Available at: [Link]

-

Carreño, M. C., González-López, M., & Urbano, A. (2022). Synthesis of the ABC Ring of Calyciphylline A-Type Alkaloids by a Stereocontrolled Aldol Cyclization. The Journal of Organic Chemistry, 87(15), 10188–10195. Available at: [Link]

-

Molli, S., & Gopishetti, S. (2005). Stereocontrolled Synthesis of (−)-Kainic Acid from trans- 4-Hydroxy- l -proline †. The Journal of Organic Chemistry, 70(26), 10860–10863. Available at: [Link]

-

Del Valle, J. R., & Goodman, M. (2002). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. The Journal of Organic Chemistry, 67(22), 7847–7856. Available at: [Link]

-

Suárez-Ortiz, G. A., & Demare, P. (2022). Synthesis of the ABC Ring of Calyciphylline A-Type Alkaloids by a Stereocontrolled Aldol Cyclization. The Journal of Organic Chemistry, 87(15), 10188–10195. Available at: [Link]

Sources

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Stereochemistry of trans-4-Phenyl-L-proline

Introduction: The Unique Role of Proline in Molecular Design

Among the canonical amino acids, L-proline holds a unique position. Its secondary amine is incorporated into a five-membered pyrrolidine ring, a structural feature that imposes significant conformational constraints on the peptide backbone.[1][2] This rigidity restricts the main-chain dihedral angle φ to approximately -65°, making proline a powerful tool for inducing specific secondary structures like β-turns and polyproline helices.[1] The stereochemistry of proline and its derivatives is therefore a critical parameter in the design of peptides, peptidomimetics, and small-molecule drugs.

The strategic modification of the pyrrolidine ring, particularly at the C4 position, offers a sophisticated method for fine-tuning molecular conformation.[1][3][4] Substitution at this position introduces a new stereocenter, leading to cis (4R) and trans (4S) diastereomers relative to the Cα-carboxyl group in L-proline. This guide focuses on This compound , specifically the (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid isomer.[5] We will explore its synthesis, the profound influence of the trans-phenyl group on its stereochemical behavior, the analytical techniques used for its characterization, and its applications in the field of drug development.

PART 1: Synthesis and Stereochemical Control

The synthesis of this compound with high stereospecificity is crucial for its application in drug design. Most synthetic strategies leverage a chiral pool approach, starting from a readily available, enantiopure precursor to ensure the correct stereochemistry in the final product. A common and effective route begins with (2S,4R)-4-hydroxy-L-proline, where the stereochemistry at C4 is inverted during the course of the reaction.

A representative synthetic approach involves activating the hydroxyl group of a protected hydroxyproline derivative, followed by nucleophilic substitution with an organometallic phenyl reagent.[6][7] The stereochemical outcome is dictated by an SN2-type mechanism, which proceeds with inversion of configuration at the C4 carbon.

Generalized Synthetic Protocol:

-

Protection: The amine and carboxylic acid functionalities of (2S,4R)-4-hydroxy-L-proline are protected. Common protecting groups include Benzoyl (Bz) or tert-butoxycarbonyl (Boc) for the amine and a methyl or ethyl ester for the acid.

-

Activation of the Hydroxyl Group: The C4 hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine.[7]

-

Nucleophilic Substitution: The activated precursor is reacted with a phenyl nucleophile. A common method uses an organocuprate reagent like lithium diphenylcuprate (Ph₂CuLi), generated in situ from phenyllithium and a copper(I) salt, which introduces the phenyl group at the C4 position via an SN2 reaction.[6] This step inverts the stereocenter from (4R) to (4S), yielding the desired trans product.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid hydrolysis for Boc and ester groups) to yield the final this compound.

This stereospecific approach ensures a high diastereomeric ratio of the trans to the cis product, often exceeding 95:5.[7]

Caption: Synthetic pathway for this compound.

PART 2: Conformational Landscape: The Power of Ring Pucker

The conformational behavior of the proline ring is not planar but exists in two primary puckered envelope conformations: Cγ-exo and Cγ-endo .[3][8] This nomenclature describes the position of the Cγ (C4) atom relative to the plane formed by the other four ring atoms and with respect to the Cα-carbonyl group.[3][9]

-

Cγ-exo (Up Pucker): The Cγ atom is puckered on the opposite side of the ring from the Cα-carboxyl group.

-

Cγ-endo (Down Pucker): The Cγ atom is puckered on the same side of the ring as the Cα-carboxyl group.

The interconversion between these two puckers is rapid, with a low energy barrier of 2-5 kcal/mol.[3] However, substituents on the ring can strongly bias this equilibrium. For 4-substituted prolines, the stereochemistry of the substituent is a dominant controlling factor.

In the case of This compound , the bulky phenyl group at the C4 position sterically favors a pseudoequatorial orientation to minimize unfavorable steric interactions.[10] This preference locks the pyrrolidine ring into a specific conformation:

-

The (2S,4S) stereoisomer strongly prefers the Cγ-endo pucker. In this conformation, the trans-phenyl group occupies the more stable equatorial position.

This conformational bias has profound consequences for the peptide backbone. Ring pucker is directly coupled to the main-chain dihedral angles and the cis-trans isomerization of the preceding peptide bond (ω).[1][11]

-

Cγ-endo Pucker: Favors a cis amide bond.[1]

-

Cγ-exo Pucker: Stabilizes a trans amide bond, partly through a favorable n→π* interaction between adjacent carbonyl groups.[1]

By strongly favoring the Cγ-endo pucker, this compound can act as a potent inducer of the cis prolyl amide bond, a feature of significant interest in designing molecules that target specific protein conformations.

Caption: Conformational equilibrium of the proline ring.

PART 3: Experimental and Computational Characterization

A multi-faceted approach combining NMR spectroscopy, X-ray crystallography, and computational modeling is essential to fully elucidate the stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying conformation in solution. For proline derivatives, ¹H NMR provides crucial information through chemical shifts and vicinal coupling constants (³J).[12]

Key NMR Parameters for Conformational Analysis:

| Parameter | Cγ-endo Pucker | Cγ-exo Pucker | Rationale |

| ³Jαβ1, ³Jαβ2 | Varies | Varies | Coupling constants between Hα and Hβ protons are sensitive to the Cα-Cβ dihedral angle (φ). |

| Chemical Shift δ(Hγ) | Downfield shift | Upfield shift | The chemical environment of the Cγ proton is distinct in each pucker. |

| NOE Contacts | Specific through-space contacts | Different set of contacts | Nuclear Overhauser Effect (NOE) data can distinguish between cis and trans amide isomers. |

Experimental Protocol: 1D and 2D NMR Analysis

-

Sample Preparation: Dissolve the peptide or compound containing this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃) to a concentration of 1-10 mM.

-

1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum to observe the chemical shifts and coupling patterns of the proline ring protons.

-

2D COSY/TOCSY: Perform Correlation Spectroscopy (COSY) or Total Correlation Spectroscopy (TOCSY) experiments to assign all proton resonances within the proline spin system.

-

2D NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space correlations. A strong NOE between Hα of proline and Hα of the preceding residue is characteristic of a cis amide bond.

-

Data Analysis: Integrate peaks and measure coupling constants. Use the Karplus relationship to correlate the observed ³J values with the corresponding dihedral angles, providing quantitative insight into the ring pucker and backbone conformation.[12]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and high-resolution structural information in the solid state.[13] It allows for the precise determination of bond lengths, bond angles, and torsional angles, unambiguously confirming the relative stereochemistry and the preferred ring pucker.[14][15]

The resulting electron density map allows for the construction of a 3D atomic model of the molecule, providing a static snapshot of its lowest energy conformation within the crystal lattice.[16] This technique is invaluable for validating computational models and interpreting NMR data.

Sources

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 96314-26-0 [amp.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. US4912231A - Process for preparing (trans)-4-phenyl-L-proline derivatives - Google Patents [patents.google.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Characteristics of trans-4-Phenyl-L-proline

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical characteristics of trans-4-Phenyl-L-proline (CAS: 96314-26-0), a conformationally constrained, non-proteinogenic amino acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical data with practical insights into its analytical characterization and handling. We will delve into its stereochemical nuances, spectroscopic signatures, and the established protocols for its empirical analysis, providing a foundational resource for its application in chemical synthesis and pharmaceutical research.

Core Physicochemical Properties

This compound is a derivative of the proteinogenic amino acid L-proline, distinguished by the presence of a phenyl group at the C4 position of the pyrrolidine ring. This substitution imparts significant conformational rigidity and hydrophobicity, making it a valuable building block in medicinal chemistry for designing peptides, peptidomimetics, and small molecule inhibitors with defined three-dimensional structures.

The fundamental properties are summarized below. The high melting point is indicative of a stable, zwitterionic crystalline lattice structure, typical for amino acids. The predicted boiling point and pKa are consistent with its chemical structure, featuring a secondary amine and a carboxylic acid.

| Property | Value | Source(s) |

| CAS Number | 96314-26-0 | [1][2][3][4] |

| Molecular Formula | C11H13NO2 | [2][3] |

| Molecular Weight | 191.23 g/mol | [2][3][4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | >300 °C (with decomposition) | [1][3] |

| Boiling Point | 372.8 ± 42.0 °C (Predicted) | [1][3] |

| Density | 1.186 g/cm³ (Predicted) | [1][3] |

| pKa (Carboxyl) | 2.25 ± 0.40 (Predicted) | [1][3] |

| Storage Temperature | 2-8°C | [1][3] |

Stereochemistry and Conformational Analysis

The defining characteristics of this compound are rooted in its stereochemistry. Understanding its three-dimensional structure is paramount for predicting its interaction with biological targets.

Absolute Configuration

The designation "trans" refers to the relative orientation of the phenyl group at the C4 position and the carboxyl group at the C2 position, placing them on opposite sides of the pyrrolidine ring. This corresponds to the (2S, 4S) absolute configuration. This fixed stereochemistry is a critical design element, as it pre-organizes the molecule and any subsequent structures it is incorporated into.

Caption: Chemical structure of this compound.

Pyrrolidine Ring Pucker

Like all proline derivatives, the five-membered pyrrolidine ring is not planar and adopts a puckered or "envelope" conformation. This pucker can be classified as endo (Cγ is out of the plane on the same side as the carboxyl group) or exo (Cγ is out of the plane on the opposite side). The phenyl substitution at C4 strongly influences this equilibrium. The preferred pucker dictates the spatial orientation of the substituents, which is a key determinant of biological activity and molecular recognition. While specific experimental data for this molecule's pucker is sparse, related substituted prolines show distinct preferences that impact their conformational behavior in larger molecules.[6]

Cis-Trans Isomerization Potential

A hallmark of proline residues within a peptide sequence is their ability to adopt both cis and trans conformations of the preceding peptide bond.[7][8] While this is a property of the amide bond and not the free amino acid, it is a critical consideration for any researcher using this compound in peptide synthesis. The energy barrier between these isomers is significant, leading to slow interconversion that can be a rate-limiting step in protein folding.[8] The bulky phenyl group is expected to influence the cis/trans equilibrium, typically favoring the trans isomer to minimize steric hindrance. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for quantifying the populations of these isomers in solution.[9][10][11]

Spectroscopic and Analytical Characterization

Empirical verification of the structure and purity of this compound relies on a standard suite of analytical techniques. The causality behind using this multi-technique approach is to create a self-validating system: NMR confirms the covalent structure and stereochemistry, Mass Spectrometry validates the molecular weight and formula, and IR spectroscopy confirms the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton spectrum will provide definitive evidence of the structure. Key expected signals include:

-

Aromatic Protons: A multiplet in the ~7.2-7.6 ppm range corresponding to the five protons of the phenyl ring.

-

Pyrrolidine Protons: A series of complex multiplets in the aliphatic region (~2.0-4.5 ppm). The signals for the protons at C2, C4, and C5 will be crucial for confirming the trans relative stereochemistry through analysis of their coupling constants (J-values).

-

N-H and O-H Protons: Broad signals that may exchange with deuterium in solvents like D₂O.

-

-

¹³C NMR: The carbon spectrum will show 11 distinct signals, confirming the total number of carbon atoms. Expected chemical shifts include:

-

Carbonyl Carbon: A signal downfield, typically >170 ppm.

-

Aromatic Carbons: Multiple signals in the ~125-145 ppm range.

-

Aliphatic Carbons: Signals for C2, C3, C4, and C5 of the pyrrolidine ring in the ~30-70 ppm range.

-

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is the standard method for confirming the molecular weight.

-

Expected Mass: In positive ion mode, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 192.24. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C11H13NO2) with high accuracy.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of the primary functional groups.

-

Carboxylic Acid: A broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp C=O (carbonyl) stretch around 1700-1750 cm⁻¹.

-

Amine: An N-H stretch for the secondary amine will appear in the ~3300-3500 cm⁻¹ region.

-

Aromatic Ring: C-H stretches above 3000 cm⁻¹ and C=C ring stretching absorptions in the ~1450-1600 cm⁻¹ region.

Experimental Protocols

The following protocols describe standard methodologies for the analytical characterization of this compound.

Protocol: NMR Sample Preparation and Analysis

This protocol ensures the acquisition of high-quality NMR data for structural verification. The choice of solvent is critical; Deuterated Dimethyl Sulfoxide (DMSO-d₆) is often preferred as it solubilizes both polar and non-polar compounds and does not exchange with the N-H and O-H protons, allowing for their observation.

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

-

Solubilization: Gently vortex or sonicate the sample until fully dissolved. A clear, particulate-free solution is required.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure magnetic field homogeneity.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

(Optional) Perform 2D NMR experiments, such as COSY and HSQC, to definitively assign proton and carbon signals and confirm connectivity.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

This workflow is designed to confirm the elemental composition with high precision.

Caption: Workflow for HRMS analysis of this compound.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data indicates the following hazards:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][13]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14][15]

-

Handling: Avoid breathing dust.[3][14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[1][3][14] The compound may be hygroscopic.[14]

-

In case of exposure, follow standard first aid measures: for eye contact, rinse cautiously with water for several minutes; for skin contact, wash with plenty of soap and water; if inhaled, move to fresh air.[14][15]

Conclusion

This compound is a well-defined chemical entity whose utility is derived from its unique and rigid three-dimensional structure. The trans-(2S, 4S) stereochemistry, combined with the conformational constraints imposed by the pyrrolidine ring and the C4-phenyl group, makes it an attractive tool for introducing specific structural motifs in drug discovery and chemical biology. A thorough understanding of its physical properties and the application of standard analytical protocols are essential for its effective and safe utilization in a research setting.

References

-

This compound CAS#: 96314-26-0 - ChemicalBook.

-

96314-26-0(this compound) Product Description - ChemicalBook.

-

This compound | 96314-26-0 - ChemicalBook.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

CAS number: 96314-26-0 - Fluody.

-

(2S,4S)-4-PHENYLPYRROLIDINE-2-CARBOXYLIC ACID - Sigma-Aldrich.

-

This compound hydrochloride | CAS 90657-53-7 | SCBT - Santa Cruz Biotechnology.

-

cis-4-Phenyl-L-proline - Apollo Scientific.

-

trans-4-Hydroxy-L-proline - Santa Cruz Biotechnology.

-

SAFETY DATA SHEET - Fisher Scientific.

-

(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride | C11H14ClNO2 - PubChem.

-

The structures of cis-and trans-L-proline dimer - ResearchGate.

-

Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - ACS Omega.

-

Proline - Wikipedia.

-

trans-4-Fluoro-L-proline | 2507-61-1 | Tokyo Chemical Industry.

-

trans-4-Fluoro-l-proline: A Sensitive 19 F NMR Probe for the Rapid Simultaneous Enantiomeric Analysis of Multicomponent Amines - ResearchGate.

-

1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds... - PubMed.

-

An integrative characterization of proline cis and trans conformers in a disordered peptide - UCL Discovery.

-

NMR conformational analysis of cis and trans proline isomers... - PubMed.

-

Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC.

Sources

- 1. This compound CAS#: 96314-26-0 [amp.chemicalbook.com]

- 2. 96314-26-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 96314-26-0 [chemicalbook.com]

- 4. CAS number: 96314-26-0 - Fluody [fluody.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. Proline - Wikipedia [en.wikipedia.org]

- 8. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride | C11H14ClNO2 | CID 49760515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Discovery and History of Proline-Based Catalysts

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract